molecular formula C12H26O3P- B14355262 Octyl butylphosphonate CAS No. 94238-44-5

Octyl butylphosphonate

Cat. No.: B14355262
CAS No.: 94238-44-5
M. Wt: 249.31 g/mol
InChI Key: XEZCGUPUXRGNSI-UHFFFAOYSA-M
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Description

Octyl butylphosphonate is an organophosphorus compound characterized by the presence of both octyl and butyl groups attached to a phosphonate moiety. This compound is part of the larger family of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl butylphosphonate typically involves the reaction of octyl alcohol and butyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonate ester. The general reaction can be represented as follows:

PCl3+3ROHR3P+3HCl\text{PCl}_3 + 3 \text{ROH} \rightarrow \text{R}_3\text{P} + 3 \text{HCl} PCl3​+3ROH→R3​P+3HCl

where ( \text{R} ) represents the octyl and butyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The McKenna procedure, which uses bromotrimethylsilane followed by methanolysis, is one of the preferred methods for producing phosphonates on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Octyl butylphosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates.

Scientific Research Applications

Octyl butylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl butylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active sites of the enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl butylphosphonate
  • Methyl octylphosphonate
  • Hexyl butylphosphonate

Uniqueness

Octyl butylphosphonate is unique due to its specific combination of octyl and butyl groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring hydrophobicity and specific steric effects.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

94238-44-5

Molecular Formula

C12H26O3P-

Molecular Weight

249.31 g/mol

IUPAC Name

butyl(octoxy)phosphinate

InChI

InChI=1S/C12H27O3P/c1-3-5-7-8-9-10-11-15-16(13,14)12-6-4-2/h3-12H2,1-2H3,(H,13,14)/p-1

InChI Key

XEZCGUPUXRGNSI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOP(=O)(CCCC)[O-]

Origin of Product

United States

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